molecular formula C22H29N3O B2376648 2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049474-61-4

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B2376648
CAS No.: 1049474-61-4
M. Wt: 351.494
InChI Key: VYQLKYWRWZXQGZ-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenyl group, and a tolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The phenyl group is then introduced through a substitution reaction, followed by the addition of the propyl chain. The final step involves the acylation of the piperazine derivative with m-tolyl acetic acid under controlled conditions, such as specific temperatures and catalysts, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature environments.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

Uniqueness

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is unique due to its specific arrangement of functional groups, which can result in distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-19-7-5-8-20(17-19)18-22(26)23-11-6-12-24-13-15-25(16-14-24)21-9-3-2-4-10-21/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQLKYWRWZXQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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